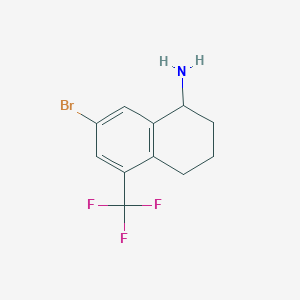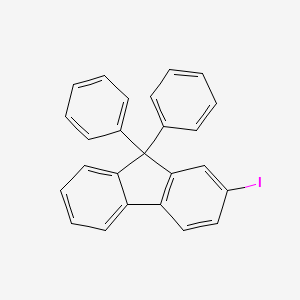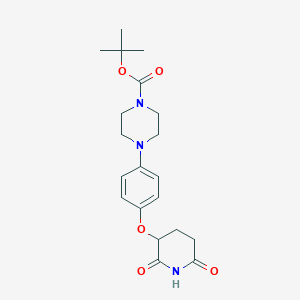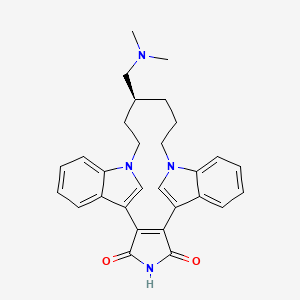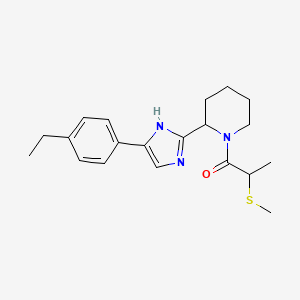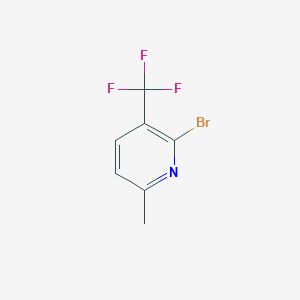
trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.8 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves several steps. One method includes the reaction of trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ester with sodium borohydride and aluminum trichloride to form trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol . This intermediate is then reacted with methanesulfonic acid chloride in the presence of an acid-binding agent to yield trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate . The final step involves heating this compound in a mixture of aqueous hydrochloric acid and methanol to obtain trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-il]-ethyl}-cyclohexylamine dihydrochloride .
Análisis De Reacciones Químicas
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, aluminum trichloride, and methanesulfonic acid chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium borohydride and aluminum trichloride produces trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol .
Aplicaciones Científicas De Investigación
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are known for their biological activity . Additionally, they are used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, piperidine derivatives generally exert their effects by interacting with various receptors and enzymes in the body . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Each of these compounds has unique structural features and pharmacological properties. For example, substituted piperidines have different substituents attached to the piperidine ring, which can influence their biological activity . Spiropiperidines and condensed piperidines have more complex ring structures, which can affect their stability and reactivity . Piperidinones, on the other hand, contain a carbonyl group, which can impact their chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H26Cl2N2 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;;/h11-12H,1-10,13H2;2*1H |
Clave InChI |
JPILUGYRUXYDCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CCC(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


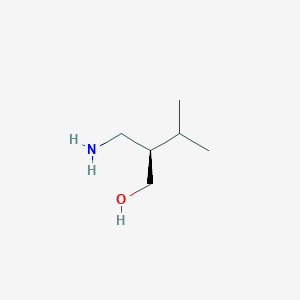
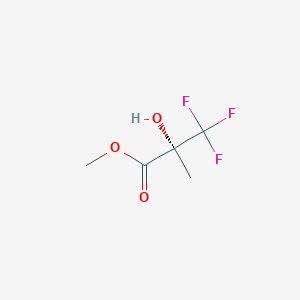
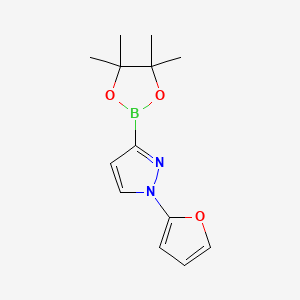
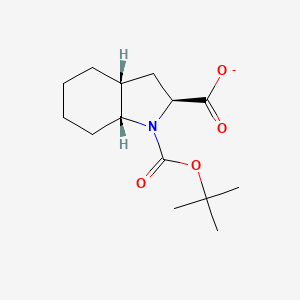
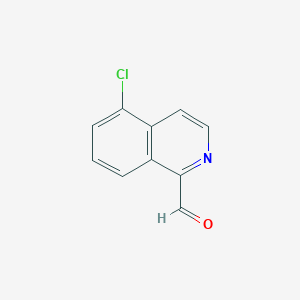
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
